17-O-Acetyl Normethandrone
Overview
Description
17-O-Acetyl Normethandrone is a synthetic derivative of Normethandrone, a steroidal compound. It is characterized by the presence of an acetyl group at the 17th position of the molecule. This modification enhances its stability and bioavailability, making it a valuable compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-O-Acetyl Normethandrone typically involves the acetylation of Normethandrone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to ensure the selective acetylation at the 17th position .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can also undergo substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Derivatives with substituted functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 17-O-Acetyl Normethandrone involves its interaction with steroid hormone receptors. Upon binding to these receptors, it modulates the transcription of specific genes, leading to various physiological effects. The acetyl group at the 17th position enhances its binding affinity and selectivity for these receptors, making it a potent modulator of hormonal activity .
Comparison with Similar Compounds
Normethandrone: The parent compound without the acetyl group.
Methenolone Acetate: Another acetylated steroid with similar applications but different receptor binding profiles.
Norethindrone Acetate: A related compound used in hormonal contraceptives with distinct pharmacological properties.
Uniqueness: 17-O-Acetyl Normethandrone stands out due to its enhanced stability and bioavailability compared to its parent compound, Normethandrone. The presence of the acetyl group at the 17th position significantly improves its pharmacokinetic properties, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-13,17-dimethyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-13(22)24-21(3)11-9-19-18-6-4-14-12-15(23)5-7-16(14)17(18)8-10-20(19,21)2/h12,16-19H,4-11H2,1-3H3/t16-,17+,18+,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVVBFLQFMBPFG-XUDSTZEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635197 | |
Record name | (17beta)-17-Methyl-3-oxoestr-4-en-17-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36083-56-4 | |
Record name | (17beta)-17-Methyl-3-oxoestr-4-en-17-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80635197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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